molecular formula C5H7F2N3 B1470382 [1-(difluoromethyl)-1H-pyrazol-4-yl]methanamine CAS No. 1365942-99-9

[1-(difluoromethyl)-1H-pyrazol-4-yl]methanamine

Cat. No.: B1470382
CAS No.: 1365942-99-9
M. Wt: 147.13 g/mol
InChI Key: ZCNVZHJYOLUBJF-UHFFFAOYSA-N
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Description

[1-(Difluoromethyl)-1H-pyrazol-4-yl]methanamine: is a chemical compound with the molecular formula C4H5F2N3 . It is a derivative of pyrazole, a five-membered aromatic heterocycle containing three carbon atoms and two adjacent nitrogen atoms. The presence of the difluoromethyl group and the methanamine group makes this compound unique and of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(difluoromethyl)-1H-pyrazol-4-yl]methanamine typically involves the introduction of the difluoromethyl group into the pyrazole ring. One common method involves the reaction of pyrazole derivatives with difluoromethylating agents under controlled conditions. For example, difluoromethylation can be achieved using reagents such as ClCF2H or difluorocarbene generated in situ .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation reactions using optimized conditions to ensure high yield and purity. The use of catalysts and phase-transfer agents can enhance the efficiency of the reaction. Additionally, the process may involve multiple steps, including purification and crystallization, to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions

[1-(Difluoromethyl)-1H-pyrazol-4-yl]methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like NaOCl for oxidation, reducing agents for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

Chemistry

In chemistry, [1-(difluoromethyl)-1H-pyrazol-4-yl]methanamine is used as a building block for the synthesis of more complex molecules.

Biology and Medicine

In biology and medicine, this compound is of interest due to its potential biological activity. It can be used in the development of pharmaceuticals, particularly as a scaffold for designing new drugs with improved efficacy and selectivity .

Industry

In the industrial sector, this compound is used in the production of agrochemicals, such as fungicides and herbicides. Its derivatives have shown promising activity against various plant pathogens .

Comparison with Similar Compounds

Similar Compounds

  • 1-(Difluoromethyl)-1H-pyrazol-4-amine
  • 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid
  • 1-(Difluoromethyl)-1H-1,3-benzodiazol-2-yl]methanamine

Uniqueness

Compared to similar compounds, [1-(difluoromethyl)-1H-pyrazol-4-yl]methanamine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of both the difluoromethyl and methanamine groups allows for versatile modifications and applications in various fields .

Properties

IUPAC Name

[1-(difluoromethyl)pyrazol-4-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7F2N3/c6-5(7)10-3-4(1-8)2-9-10/h2-3,5H,1,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCNVZHJYOLUBJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1C(F)F)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7F2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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